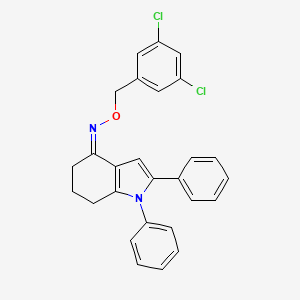

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5,6,7-Tetrahydro-4H-indol-4-ones are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Synthesis Analysis

Three main synthetic approaches in the construction of such molecules are considered . Among them are: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents (often solvents) .Molecular Structure Analysis

The molecular formula of 1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one is C20H17NO . Its average mass is 287.355 Da and its monoisotopic mass is 287.131012 Da .Chemical Reactions Analysis

Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions . Most of tetrahydroindol-4-one syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .Physical and Chemical Properties Analysis

The melting point of 1,5,6,7-Tetrahydro-4H-indol-4-one is 188-190 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Chemical Properties

Research in synthetic organic chemistry, including the synthesis of complex molecules like indoles, oxazines, and their derivatives, provides a foundation for understanding the potential applications of "1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime." For instance, the synthesis and characterization of 1,2-oxazines and 1,2-benzoxazines, related to the queried compound, illustrate the methodologies for constructing complex heterocyclic compounds that are crucial in drug design and materials science (Sainsbury, 1991).

Applications in Drug Design and Organic Catalysis

The study and development of organodiselenides and related compounds, such as diaryldiselenides, underscore their importance in organic catalysis and potential drug design due to their antioxidative properties and mimicry of enzymatic functions like glutathione peroxidase (Marco Dalla Tiezza, G. Ribaudo, L. Orian, 2019). Such research highlights the versatility of synthetic organic chemistry in contributing to pharmacology and biochemistry, suggesting potential research directions for complex molecules like the one .

Environmental and Toxicological Studies

The environmental persistence and toxicological impact of halogenated organic compounds, similar in structural complexity to the queried molecule, have been extensively studied. For example, research on polybrominated diphenyl ethers (PBDEs) and polychlorinated diphenyl ethers (PCDEs) offers insights into the environmental fate, bioaccumulation, and potential human health impacts of synthetic organic compounds, which could be relevant for assessing the environmental and health-related implications of similar complex molecules (Rui Zhang, Xuesheng Zhang, Jiaqi Shi, Mingbao Feng, Xiaoxiang Wang, D. Crump, Xiaowei Zhang, 2021).

Wirkmechanismus

While the specific mechanism of action for “1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3,5-dichlorobenzyl)oxime” is not available, it’s worth noting that tetrahydroindole derivatives are known to have various biological activities. For example, they are used in drugs for the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .

Zukünftige Richtungen

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives attracts the attention of scientists working in the field of organic and medicinal chemistry due to their diverse biological activity and use in drug development and natural products chemistry . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .

Eigenschaften

IUPAC Name |

(Z)-N-[(3,5-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N2O/c28-21-14-19(15-22(29)16-21)18-32-30-25-12-7-13-26-24(25)17-27(20-8-3-1-4-9-20)31(26)23-10-5-2-6-11-23/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUOOIXRFOHLJR-JVCXMKTPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC(=C5)Cl)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC(=C5)Cl)Cl)/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6aS)-5-acetyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2808417.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)

![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![2-[5-(1-Benzothiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2808435.png)

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)